5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Preparation Methods
The synthesis of 5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 5-phenyl-4-amino-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties are explored for applications in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to the inhibition of cell growth or the induction of cell death in cancer cells. The exact molecular pathways involved may vary depending on the specific biological target and the context of its application .
Comparison with Similar Compounds
5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-((5-Phenyl-4-(trifluoromethyl)thiazol-2-yl)amino)benzoic acid: This compound shares a similar structural motif but differs in the presence of a thiazole ring instead of a triazole ring.
5-Phenyl-4-{[4-(trifluoromethyl)benzylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is closely related but contains a thione group instead of a thiol group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H11F3N4S |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-phenyl-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11F3N4S/c17-16(18,19)13-8-6-11(7-9-13)10-20-23-14(21-22-15(23)24)12-4-2-1-3-5-12/h1-10H,(H,22,24)/b20-10+ |
InChI Key |
UAQXKCYELPNUHJ-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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